molecular formula C6H16N2O B1584156 2-(4-Aminobutylamino)ethanol CAS No. 23563-86-2

2-(4-Aminobutylamino)ethanol

Cat. No. B1584156
CAS RN: 23563-86-2
M. Wt: 132.2 g/mol
InChI Key: FJAOJVGLIUIDIX-UHFFFAOYSA-N
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Description

2-(4-Aminobutylamino)ethanol (ABAE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABAE is a derivative of ethanolamine, which is a common building block in organic chemistry. ABAE has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 2-(4-Aminobutylamino)ethanol is not fully understood, but it is thought to involve the interaction of 2-(4-Aminobutylamino)ethanol with various biological molecules. 2-(4-Aminobutylamino)ethanol has been shown to interact with proteins, lipids, and nucleic acids, suggesting that it may have a wide range of effects on biological systems.

Biochemical And Physiological Effects

2-(4-Aminobutylamino)ethanol has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of neurotransmitter release, and the alteration of membrane fluidity. These effects suggest that 2-(4-Aminobutylamino)ethanol may have potential applications in the treatment of neurological disorders and other conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Aminobutylamino)ethanol in laboratory experiments is its ability to interact with biological systems, making it a useful tool for studying various biological processes. However, 2-(4-Aminobutylamino)ethanol also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving 2-(4-Aminobutylamino)ethanol. One area of interest is the development of new drugs based on the structure of 2-(4-Aminobutylamino)ethanol. Another potential direction is the investigation of 2-(4-Aminobutylamino)ethanol's effects on other biological systems, such as the immune system or the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Aminobutylamino)ethanol and its potential applications in scientific research.
In conclusion, 2-(4-Aminobutylamino)ethanol is a promising compound for use in scientific research due to its ability to interact with biological systems and its various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and the study of biological processes.

Scientific Research Applications

2-(4-Aminobutylamino)ethanol has been used in various scientific research studies due to its ability to interact with biological systems. One study found that 2-(4-Aminobutylamino)ethanol can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.

properties

IUPAC Name

2-(4-aminobutylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAOJVGLIUIDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332254
Record name 2-(4-aminobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobutylamino)ethanol

CAS RN

23563-86-2
Record name 2-(4-aminobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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